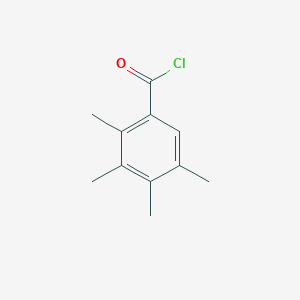

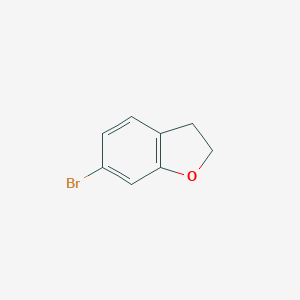

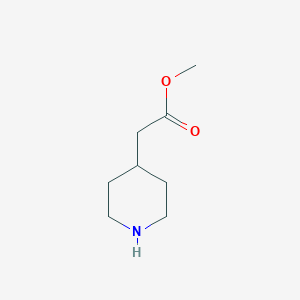

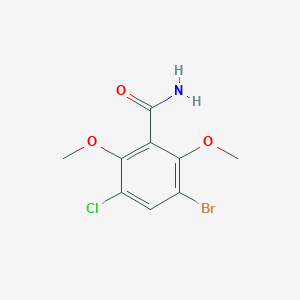

3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles, including variants like 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, are a class of heterocyclic compounds known for their diverse biological activities and applications in material science. The interest in these compounds arises from their unique structural features, which contribute to their chemical and physical properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions, starting from acyl hydrazides or amidoximes combined with carboxylic acids or acid chlorides. For instance, compounds similar to the requested molecule have been synthesized through reactions involving chloroacetyl chloride or similar chloroacetyl precursors in the presence of suitable bases or catalysts under controlled conditions (Rai et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-oxadiazole derivatives reveals that the oxadiazole ring often adopts a planar conformation, which can significantly influence the molecule's electronic properties and interactions with biological targets. X-ray crystallography studies have shown that the oxadiazole ring forms dihedral angles with adjacent phenyl rings, impacting the overall molecular geometry (Wang et al., 2005).

Chemical Reactions and Properties

1,2,4-Oxadiazoles can undergo various chemical reactions, including nucleophilic substitutions at the chloromethyl group, facilitating the synthesis of a wide range of derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications, such as in medicinal chemistry and material science (Bretanha et al., 2011).

科学的研究の応用

Crystallographic Studies

Research on the structure of related compounds to "3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole" reveals insights into their crystallographic characteristics. For instance, the synthesis of compounds involving the oxadiazole ring demonstrates the coplanarity between benzene and oxadiazole rings due to the extended aromatic system, offering insights into molecular interactions and stability (Wang et al., 2007).

Medicinal Chemistry

The compound has also been explored for its antibacterial activity. A notable study involved synthesizing novel derivatives from "3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole," which exhibited significant antibacterial effects against various bacterial strains, indicating its potential as a lead compound in drug development (Rai et al., 2010).

Materials Science

In the domain of materials science, the luminescence properties of derivatives of "3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole" have been investigated. Studies have shown that these compounds, especially when forming chelate complexes with metals like Zinc(II) and Copper(II), exhibit luminescence with high quantum yield, suggesting applications in optoelectronics and as fluorescent markers (Mikhailov et al., 2016).

Synthesis and Chemical Properties

Research focusing on the synthetic routes and chemical properties of the oxadiazole ring has led to the development of multifunctional synthons for constructing a wide range of heterocyclic compounds. This includes exploring its reactivity towards various nucleophilic and electrophilic reagents, thus expanding the toolbox for synthesizing novel compounds with potential applications in drug discovery and material science (Stepanov et al., 2019).

特性

IUPAC Name |

3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWMZQIUADKXLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NO2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471057 |

Source

|

| Record name | 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-62-6 |

Source

|

| Record name | 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)